molecular formula C22H24Br4N10O5 B1247034 Massadine

Massadine

Cat. No. B1247034
M. Wt: 828.1 g/mol
InChI Key: MJHZRZBAUGHJOJ-RVJSRHHYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Massadine is an alkaloid isolated from Stylissa massa. It has a role as an EC 2.5.1.59 (protein geranylgeranyltransferase type I) inhibitor, an animal metabolite and a marine metabolite. It is a member of guanidines, an alkaloid, a pyrrolecarboxamide and an organobromine compound. It is a conjugate base of a massadine(2+).

Scientific Research Applications

Geranylgeranyltransferase Type I Inhibition Massadine, isolated from the marine sponge Stylissa aff. massa, is identified as an inhibitor of geranylgeranyltransferase type I (GGTase I). This enzyme is crucial in the post-translational modification of proteins, and its inhibition by massadine suggests potential applications in targeting diseases where protein prenylation plays a role. Inhibition studies on Candida albicans GGTase I indicated an IC(50) value of 3.9 microM, demonstrating massadine's effective inhibitory capacity (Nishimura et al., 2003).

Synthetic Strategies for Massadine Extensive research has been conducted on the synthesis of massadine. A unified approach for synthesizing the carbocyclic C,D-ring subunit of massadine was developed, utilizing a norbornene scaffold for stereocontrolled construction of its carbon skeleton. This approach involved innovative methods such as stereospecific norbornyl rearrangement and oxidative decarboxylation, paving the way for future synthetic efforts (Breder et al., 2011). Another notable strategy involved the Ugi-4-component reaction, providing a rapid method to access massadine’s core structure, specifically the D-ring subunit. This method highlights the potential for efficient and versatile synthetic routes to this complex molecule (Chinigo et al., 2011).

Biosynthetic Insights and Enantiodivergence Research into the biosynthesis of massadine revealed interesting aspects of its stereochemistry and formation. A study demonstrated that massadine and related compounds, like sceptrin, might undergo enantiodivergent biosynthesis, a rare phenomenon in natural product chemistry. This challenges the previously believed oxidative rearrangement pathways and suggests new paradigms for the biosynthesis of such complex molecules (Ma et al., 2014).

Challenges in Chemical Synthesis The complex structure of massadine poses significant challenges for chemical synthesis, particularly in achieving stereocontrol. Efforts to synthesize the 1,3-diazaspiro[4.4]nonane core of massadine required controlled oxidation and epimerization under mild acidic conditions. This work highlights the intricacies involved in replicating natural product structures in the laboratory and the advances made in synthetic methodology (Ma et al., 2017).

properties

Product Name

Massadine

Molecular Formula

C22H24Br4N10O5

Molecular Weight

828.1 g/mol

IUPAC Name

4,5-dibromo-N-[[(1S,2S,3S,4R,5S,6R,10R,12S)-8,14-diamino-3-[[(4,5-dibromo-1H-pyrrole-2-carbonyl)amino]methyl]-2,6-dihydroxy-11-oxa-7,9,13,15-tetrazatetracyclo[10.3.0.01,5.06,10]pentadeca-8,13-dien-4-yl]methyl]-1H-pyrrole-2-carboxamide

InChI

InChI=1S/C22H24Br4N10O5/c23-7-1-9(31-13(7)25)15(38)29-3-5-6(4-30-16(39)10-2-8(24)14(26)32-10)12(37)21-11(5)22(40)18(34-20(28)36-22)41-17(21)33-19(27)35-21/h1-2,5-6,11-12,17-18,31-32,37,40H,3-4H2,(H,29,38)(H,30,39)(H3,27,33,35)(H3,28,34,36)/t5-,6-,11+,12+,17+,18-,21+,22-/m1/s1

InChI Key

MJHZRZBAUGHJOJ-RVJSRHHYSA-N

Isomeric SMILES

C1=C(NC(=C1Br)Br)C(=O)NC[C@@H]2[C@H]([C@@H]([C@@]34[C@H]2[C@]5([C@H](N=C(N5)N)O[C@@H]3N=C(N4)N)O)O)CNC(=O)C6=CC(=C(N6)Br)Br

Canonical SMILES

C1=C(NC(=C1Br)Br)C(=O)NCC2C(C(C34C2C5(C(N=C(N5)N)OC3N=C(N4)N)O)O)CNC(=O)C6=CC(=C(N6)Br)Br

synonyms

massadine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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